3-[(4-ACETAMIDOPHENYL)CARBAMOYL]-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}PROPANOIC ACID
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Overview
Description
3-[(4-ACETAMIDOPHENYL)CARBAMOYL]-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}PROPANOIC ACID is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetamidophenyl group, a morpholinopropyl group, and a butanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ACETAMIDOPHENYL)CARBAMOYL]-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}PROPANOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Acetamidophenyl Intermediate: The synthesis begins with the acylation of aniline using acetic anhydride to form N-acetylaniline.
Introduction of the Morpholinopropyl Group: The N-acetylaniline is then reacted with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate to introduce the morpholinopropyl group.
Formation of the Final Product: The resulting intermediate is then subjected to a coupling reaction with a suitable butanoic acid derivative, such as succinic anhydride, under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-ACETAMIDOPHENYL)CARBAMOYL]-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[(4-ACETAMIDOPHENYL)CARBAMOYL]-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-ACETAMIDOPHENYL)CARBAMOYL]-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenylamine: A simpler analog with only the acetamidophenyl group.
3-Morpholinopropylamine: A compound with the morpholinopropyl group but lacking the acetamidophenyl and butanoic acid moieties.
Succinic Acid Derivatives: Compounds with similar butanoic acid structures.
Uniqueness
3-[(4-ACETAMIDOPHENYL)CARBAMOYL]-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}PROPANOIC ACID is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(4-acetamidoanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O5/c1-14(24)21-15-3-5-16(6-4-15)22-18(25)13-17(19(26)27)20-7-2-8-23-9-11-28-12-10-23/h3-6,17,20H,2,7-13H2,1H3,(H,21,24)(H,22,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUPCMSCAZEYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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